REACTION_CXSMILES
|
O[C:2]1C=C(O)C=C(O)[C:3]=1[CH:10]([C:18](C(C1C(O)=CC(O)=CC=1O)C1C=CC(F)=CC=1)=[O:19])[C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1.B(F)(F)F.CC[O:43][CH2:44][CH3:45].CS(Cl)(=O)=O.[OH2:51]>CC(N(C)C)=O>[OH:51][C:3]1[C:10]2[C:18](=[O:19])[C:10]([C:11]3[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=3)=[C:3]([CH3:2])[O:19][C:18]=2[CH:45]=[C:44]([OH:43])[CH:2]=1 |f:1.2|
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Name
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2,4,6-Trihydroxy-phenyl 4-fluoro-benzyl-ketone
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Quantity
|
1.31 g
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Type
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reactant
|
Smiles
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OC1=C(C(=CC(=C1)O)O)C(C1=CC=C(C=C1)F)C(=O)C(C1=CC=C(C=C1)F)C1=C(C=C(C=C1O)O)O
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Name
|
|
Quantity
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75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated on the steam batch for 75 minutes
|
Duration
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75 min
|
Type
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FILTRATION
|
Details
|
the crystalline diacetate was collected by filtration
|
Type
|
TEMPERATURE
|
Details
|
by heating in 50% methanolic hydrochloric acid (20 ml, 5N)
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Type
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TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
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ADDITION
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Details
|
the solution was poured into excess cold water
|
Type
|
CUSTOM
|
Details
|
the crystalline precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=CC2=C1C(C(=C(O2)C)C2=CC=C(C=C2)F)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |